molecular formula C7H14O B2760023 3-Isopropyl-3-butene-1-ol CAS No. 76019-22-2

3-Isopropyl-3-butene-1-ol

Cat. No.: B2760023
CAS No.: 76019-22-2
M. Wt: 114.188
InChI Key: XECQOLIOBNMTQA-UHFFFAOYSA-N
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Description

3-Isopropyl-3-butene-1-ol is an organic compound with the molecular formula C7H14O It is an alcohol with a double bond in its structure, making it an unsaturated alcohol

Scientific Research Applications

3-Isopropyl-3-butene-1-ol has several applications in scientific research:

Safety and Hazards

The safety data sheet for 3-Buten-1-ol indicates that it is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropyl-3-butene-1-ol can be synthesized through several methods. One common method involves the reaction of isobutene (2-methylpropene) with formaldehyde. This reaction typically occurs under acidic conditions, leading to the formation of the desired alcohol. The reaction can be represented as follows:

[ \text{CH}_2=\text{C(CH}_3\text{)}_2 + \text{HCHO} \rightarrow \text{CH}_2=\text{C(CH}_3\text{)}\text{CH}_2\text{OH} ]

Industrial Production Methods

Industrial production of this compound often involves the same reaction between isobutene and formaldehyde. The reaction is carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to separate the desired compound from by-products .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-3-butene-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Isopropyl-3-butene-1-ol involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the double bond. This allows it to react with electrophiles, forming new chemical bonds. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-buten-1-ol: Similar structure but with a methyl group instead of an isopropyl group.

    3-Buten-1-ol: Lacks the isopropyl group, making it less sterically hindered.

    4-Penten-1-ol: Has a longer carbon chain with the double bond in a different position.

Uniqueness

3-Isopropyl-3-butene-1-ol is unique due to the presence of both an isopropyl group and a double bond in its structure. This combination imparts distinct chemical properties, such as increased steric hindrance and reactivity towards electrophiles, making it valuable in various chemical reactions and applications .

Properties

IUPAC Name

4-methyl-3-methylidenepentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECQOLIOBNMTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76019-22-2
Record name 4-methyl-3-methylidenepentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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